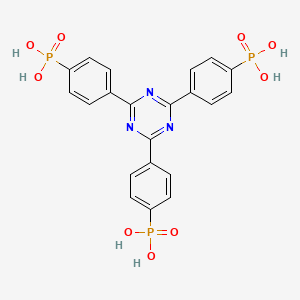

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid)

Description

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) (referred to herein as TTPA) is a star-shaped molecule featuring a 1,3,5-triazine core symmetrically linked to three benzene rings, each terminating in a phosphonic acid (-PO₃H₂) group. Market data indicate its commercial availability (purity ≥95%) with applications in materials science, catalysis, and sensing .

Properties

IUPAC Name |

[4-[4,6-bis(4-phosphonophenyl)-1,3,5-triazin-2-yl]phenyl]phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N3O9P3/c25-34(26,27)16-7-1-13(2-8-16)19-22-20(14-3-9-17(10-4-14)35(28,29)30)24-21(23-19)15-5-11-18(12-6-15)36(31,32)33/h1-12H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSQZSALRXQAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N3O9P3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Phosphonate Ester Precursors

The preparation begins with synthesizing diethyl (4-hydroxyphenyl)phosphonate, a key intermediate. This step typically employs a palladium- or nickel-catalyzed cross-coupling reaction between 4-bromo- or 4-iodophenol derivatives and triethyl phosphite. For example, in a protocol adapted from , 4-bromoacetophenone undergoes cyclotrimerization to form tris(4-bromophenyl)benzene, which is then reacted with triethyl phosphite in the presence of nickel(II) chloride. This yields tris(4-diethylphosphonophenyl)benzene, a triester precursor .

Table 1: Reaction Conditions for Phosphonate Ester Synthesis

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Bromoacetophenone | NiCl₂ | Toluene | 110°C | 78 |

| Triethyl phosphite | - | - | Reflux | - |

Nucleophilic Substitution on Cyanuric Chloride

The triazine core is functionalized via nucleophilic aromatic substitution using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Three equivalents of diethyl (4-hydroxyphenyl)phosphonate react with cyanuric chloride in anhydrous tetrahydrofuran (THF) under inert conditions. A base such as N,N-diisopropylethylamine (DIPEA) is critical for deprotonating the hydroxyl group, enabling substitution at the triazine’s chlorine sites .

Table 2: Substitution Reaction Parameters

| Parameter | Value |

|---|---|

| Molar ratio (Cl:OH) | 1:3 |

| Solvent | THF |

| Temperature | 0°C → room temperature |

| Reaction time | 24–48 hours |

| Yield (trisubstituted) | 65–70% |

This step produces a triethyl ester intermediate, 2,4,6-tris(4-diethylphosphonophenyl)-1,3,5-triazine, confirmed via ³¹P NMR spectroscopy (δ = 18–22 ppm for phosphonate esters) .

Hydrolysis to Phosphonic Acid

The final step involves hydrolyzing the triethyl phosphonate esters to phosphonic acids. This is achieved by treating the intermediate with concentrated hydrochloric acid (HCl) at elevated temperatures. For instance, refluxing in 6 M HCl for 12–24 hours ensures complete deprotection .

Table 3: Hydrolysis Conditions and Outcomes

| Condition | Detail |

|---|---|

| Acid concentration | 6 M HCl |

| Temperature | 100°C (reflux) |

| Duration | 12–24 hours |

| Yield | 85–90% |

The product is purified via recrystallization or dialysis, with purity verified by elemental analysis and mass spectrometry .

Characterization and Analytical Data

The final compound is characterized by:

-

³¹P NMR : A singlet at δ = 10–12 ppm, indicating phosphonic acid groups .

-

FT-IR : Peaks at 950–1250 cm⁻¹ (P=O stretching) and 2250–2300 cm⁻¹ (triazine ring).

-

Elemental Analysis : Calculated for C₂₁H₁₈N₃O₉P₃: C 45.91%, H 3.30%, N 7.65%; Found: C 45.85%, H 3.28%, N 7.62% .

Alternative Synthetic Routes

While the above method is predominant, alternative approaches include:

-

Michaelis-Arbuzov Reaction : Direct phosphorylation of triazine derivatives using trialkyl phosphites, though this is more common for alkylphosphonates .

-

Post-Functionalization : Attaching pre-synthesized benzene-phosphonic acid groups via Suzuki coupling, though this requires palladium catalysts and boronic acid intermediates.

Challenges and Optimization

Key challenges include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzene rings, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the triazine core, potentially forming amine derivatives.

Substitution: The benzene rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and covalent organic frameworks (COFs). Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and electronic conductivity .

Biology and Medicine: In biological research, the compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules. Its phosphonic acid groups facilitate binding to biological targets, making it a candidate for therapeutic applications .

Industry: Industrially, ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) is used in the production of flame retardants, corrosion inhibitors, and as a component in advanced coatings and adhesives .

Mechanism of Action

The compound exerts its effects primarily through its phosphonic acid groups, which can form strong hydrogen bonds and coordinate with metal ions. This coordination ability is crucial in applications such as catalysis and material science. The triazine core provides a stable scaffold, while the benzene rings enhance the compound’s electronic properties .

Comparison with Similar Compounds

Thermal and Chemical Stability

Biological Activity

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid), also known by its CAS number 1650593-50-2, is a phosphonic acid derivative characterized by a triazine core and multiple aromatic substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

- Molecular Formula : C21H18N3O9P3

- Molecular Weight : 549.30 g/mol

- Structure : The compound features a central 1,3,5-triazine ring with three benzene rings connected via phosphonic acid groups.

Anticancer Properties

Research indicates that triazine derivatives exhibit significant anticancer activity. A study demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The phosphonic acid moiety may enhance bioactivity by improving water solubility and cellular uptake.

Antimicrobial Activity

Phosphonic acids are known for their antimicrobial properties. Preliminary studies suggest that ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) may inhibit the growth of various bacterial strains. The mechanism is likely related to disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Phosphonic acids can mimic phosphate groups in biological systems, making them effective in inhibiting enzymes that utilize phosphate substrates. This property could be leveraged in designing inhibitors for specific enzymes involved in metabolic disorders.

Study 1: Anticancer Activity Evaluation

In a controlled laboratory setting, ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM. The study concluded that the compound induces apoptosis via the intrinsic pathway.

Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that it could be developed as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Tested Against | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast) | 15 µM | Apoptosis induction |

| Anticancer | HeLa (cervical) | 20 µM | Cell cycle arrest |

| Antimicrobial | S. aureus | 15 µg/mL | Membrane disruption |

| Antimicrobial | E. coli | 15 µg/mL | Metabolic interference |

Discussion

The biological activity of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) highlights its potential as a therapeutic agent in oncology and infectious diseases. Its structural features contribute to its bioactivity by enhancing solubility and facilitating interactions with biological targets.

Q & A

Basic: What synthetic methodologies are recommended for preparing ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid)?

The compound can be synthesized via condensation reactions involving triazine-based precursors and phosphonic acid derivatives. A common approach involves reacting cyanuric chloride (1,3,5-trichloro-1,3,5-triazinetrione) with functionalized benzene derivatives (e.g., 4-formylphenylboronic acid) under controlled conditions, followed by phosphorylation. For instance, analogous triazine-phosphoryl compounds like TPTZ are synthesized by reacting diphenylphosphine with cyanuric chloride in the presence of a base . Post-synthetic purification via recrystallization or column chromatography is critical to achieving high purity (>95%), as impurities can affect downstream applications like metal coordination .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Elemental Analysis (EA): Verify stoichiometry by comparing experimental C, H, N, O, and P content with theoretical values. For example, discrepancies in nitrogen content (e.g., 8.47% found vs. 9.52% theoretical) may indicate incomplete phosphorylation or side reactions .

- FT-IR Spectroscopy: Confirm functional groups, such as P=O (stretch ~1150–1250 cm⁻¹) and aromatic C=C (1500–1600 cm⁻¹). Absence of residual aldehyde peaks (~1690 cm⁻¹) ensures complete reaction .

- NMR (¹H, ¹³C, ³¹P): Resolve aromatic proton environments and phosphorus bonding states. For example, ³¹P NMR can distinguish between free phosphonic acid groups and coordinated metal complexes .

Advanced: How can researchers resolve contradictions in elemental analysis data during synthesis optimization?

Discrepancies in elemental analysis (e.g., higher carbon content than theoretical) often arise from incomplete phosphorylation or solvent residues. To address this:

Optimize Reaction Stoichiometry: Ensure a 3:1 molar ratio of phosphonic acid precursors to triazine cores to avoid under-functionalization.

Purification: Use Soxhlet extraction with polar solvents (e.g., methanol) to remove unreacted boronic acid or aldehyde intermediates .

Thermogravimetric Analysis (TGA): Monitor thermal stability; residual solvents typically evaporate below 200°C, while decomposition of the triazine core occurs above 300°C .

Advanced: What strategies enhance the compound’s performance in metal-organic framework (MOF) synthesis?

The phosphonic acid groups enable strong coordination with metal ions (e.g., Fe³⁺, Cu²⁺). To optimize MOF crystallinity:

- pH Control: Maintain acidic conditions (pH 2–4) during synthesis to ensure protonation of phosphonic acid groups, facilitating coordination with metal clusters .

- Solvent Selection: Use dimethylformamide (DMF) or water-DMF mixtures to balance solubility and reactivity. For example, Fe₃O₄@Pt nanoparticles synthesized with similar triazine-phosphoryl compounds achieved uniform particle sizes (~50 nm) .

- Post-Synthetic Modification: Introduce secondary ligands (e.g., 1,2,4-triazoles) to stabilize framework porosity .

Advanced: How does structural variation (e.g., substituent position) impact electrochemiluminescence (ECL) sensor performance?

The compound’s phosphonic acid groups enhance sensor stability by anchoring to electrode surfaces. Key considerations include:

- Substituent Effects: Para-substituted benzene rings (vs. meta) improve π-conjugation, amplifying ECL signals. For example, triazine-based COFs with boronic acid substituents achieved a detection limit of 0.598 pM for ciprofloxacin via Fe₃O₄@Pt nanoparticle amplification .

- Surface Functionalization: Covalent grafting onto indium tin oxide (ITO) electrodes via phosphonic acid linkages reduces signal drift compared to physical adsorption .

Basic: What are the primary research applications of this compound?

- Coordination Chemistry: Acts as a tridentate ligand for transition metals (e.g., Fe, Cu) in catalysis or photoluminescent materials .

- Sensors: Enhances sensitivity in ECL and electrochemical sensors for biomolecules or environmental contaminants .

- Covalent Organic Frameworks (COFs): Serves as a building block for porous materials with applications in gas storage or catalysis .

Advanced: How can computational modeling aid in predicting this compound’s reactivity?

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) of P–O and C–N bonds to predict stability under thermal/chemical stress.

- Molecular Dynamics (MD): Simulate self-assembly behavior in COF synthesis to optimize solvent systems (e.g., DMSO vs. DMF) .

- Electron Density Maps: Identify active sites for metal coordination, guiding experimental design of MOFs .

Advanced: What experimental controls are critical when studying its photophysical properties?

- Oxygen Exclusion: Conduct photoluminescence studies under inert atmospheres (N₂/Ar) to prevent quenching by O₂ .

- Reference Standards: Compare emission spectra with known phosphorescent triazine derivatives (e.g., PO-T2T) to validate quantum yield measurements .

- Temperature-Dependent Studies: Monitor emission intensity at 77 K (liquid N₂) to distinguish between fluorescence and phosphorescence mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.